Boiling Point Elevation vs. Linear and Branched Isovalerate Homologs
2-Ethylhexyl isovalerate exhibits a boiling point of 239.5 °C at 760 mmHg, which is 47.3 °C higher than isoamyl isovalerate (192.2 °C at 1013 hPa) and 104.2 °C higher than ethyl isovalerate (135.3 °C at 1013 hPa) [1][2]. This significant elevation arises from the longer, branched 2-ethylhexyl chain and directly translates into reduced evaporative loss during high-temperature compounding operations.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 239.5 °C at 760 mmHg |
| Comparator Or Baseline | Ethyl isovalerate: 135.3 °C at 1013 hPa; Isoamyl isovalerate: 192.2 °C at 1013 hPa; Butyl isovalerate: ≈175 °C (lit.) |
| Quantified Difference | +104.2 °C vs. ethyl isovalerate; +47.3 °C vs. isoamyl isovalerate; +64.5 °C vs. butyl isovalerate |
| Conditions | Atmospheric pressure boiling point data compiled from RIFM safety assessments and chemical databases. |
Why This Matters
A higher boiling point directly correlates with lower volatility, making 2-ethylhexyl isovalerate the preferred choice when formulating heat-stable fragrances or when using high-temperature manufacturing processes such as melt extrusion or hot-fill packaging.
- [1] Api, A.M., Belsito, D., Botelho, D., et al. (2021). RIFM fragrance ingredient safety assessment, ethyl isovalerate, CAS Registry Number 108-64-5. Food and Chemical Toxicology, 156, 112556. doi:10.1016/j.fct.2021.112556. View Source
- [2] Api, A.M., Belsito, D., Botelho, D., et al. (2023). RIFM fragrance ingredient safety assessment, isoamyl isovalerate, CAS registry number 659-70-1. Food and Chemical Toxicology, 182, 114141. doi:10.1016/j.fct.2023.114141. View Source
